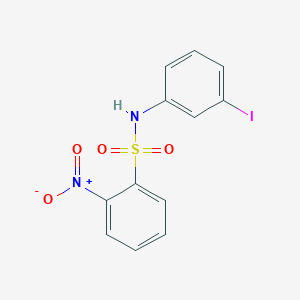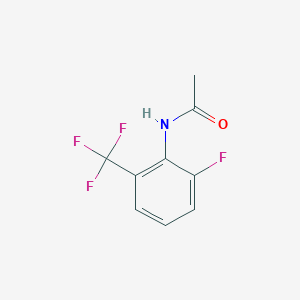
2-Bromo-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-phenylpropan-1-ol is an organic compound with the molecular formula C9H11BrO. It is a brominated alcohol that features a phenyl group attached to the third carbon of the propanol chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-phenylpropan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 3-phenylpropan-1-ol or 3-phenylpropan-1-amine.
Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.
Reduction: Formation of 3-phenylpropan-1-ol.
Applications De Recherche Scientifique
2-Bromo-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-phenylpropan-1-ol involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in nucleophilic substitution processes. The hydroxyl group can form hydrogen bonds and participate in oxidation-reduction reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
3-Phenyl-1-propanol: Similar structure but lacks the bromine atom, affecting its chemical behavior and uses.
Uniqueness
2-Bromo-3-phenylpropan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
2-bromo-3-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clé InChI |
HDBKHJLRENAESY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
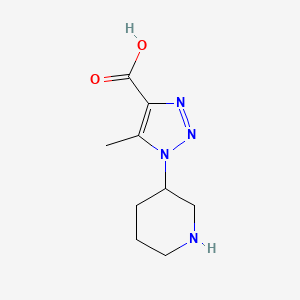
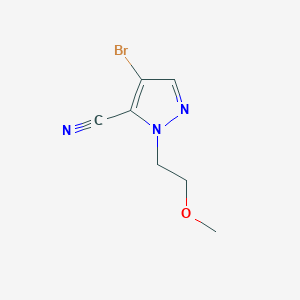
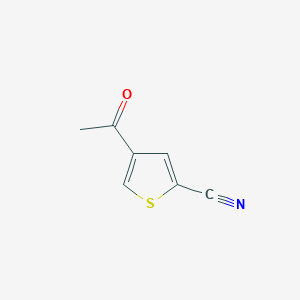
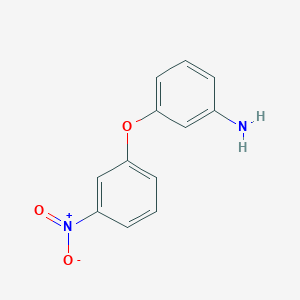
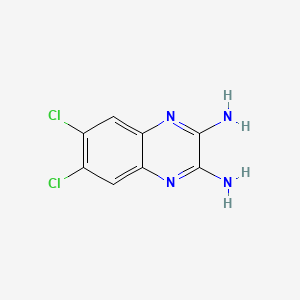
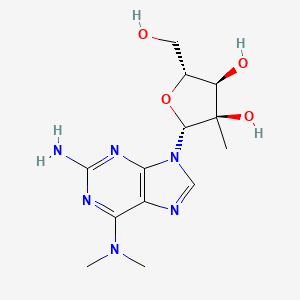
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15231051.png)
![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)
